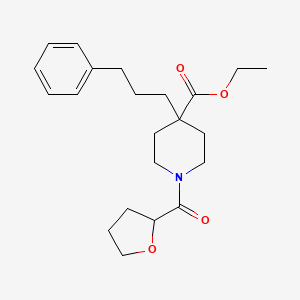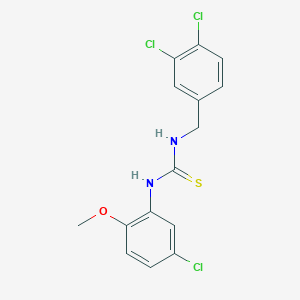![molecular formula C21H23N3O7 B4789539 DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B4789539.png)
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C21H23N3O7 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Amidation: The formation of an amide bond between the nitroaniline and an isophthalate derivative.
Esterification: The final step involves esterification to introduce the diisopropyl groups.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and acidic or basic catalysts for esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反应分析
Types of Reactions
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of advanced materials and polymers.
作用机制
The mechanism of action of DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitroaniline group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact pathways and targets would depend on the specific application and require further research .
相似化合物的比较
Similar Compounds
- DIISOPROPYL 5-{[(3-ACETYLPHENYL)AMINO]CARBONYL}AMINOISOPHTHALATE
- DIISOPROPYL 5-{[(3-BUTOXYPHENYL)CARBONYL]AMINO}ISOPHTHALATE
- DIISOPROPYL 5-{[(3-PYRIDINYLCARBONYL)AMINO]ISOPHTHALATE
Uniqueness
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to the presence of the nitroaniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
dipropan-2-yl 5-[(3-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-12(2)30-19(25)14-8-15(20(26)31-13(3)4)10-17(9-14)23-21(27)22-16-6-5-7-18(11-16)24(28)29/h5-13H,1-4H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKFUAAFWOXYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4789461.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B4789464.png)
![2-[4-Chloro-2-methyl-5-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]sulfamoyl]phenoxy]acetamide](/img/structure/B4789466.png)
![5-(2-FURYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4789493.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4789494.png)
![2-methyl-5-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4789503.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane](/img/structure/B4789511.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B4789524.png)

![N-(2-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4789532.png)
![N-[4-(benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4789533.png)
![2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4789534.png)
![2-(3,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4789542.png)
